(2E)-penta-2,4-dien-1-amine hydrochloride
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Overview
Description
The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include other names or identifiers for the compound, such as its IUPAC name or CAS number .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions for each reaction .Physical and Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability. Techniques such as thermal analysis and spectroscopic methods can be used to determine these properties .Scientific Research Applications
Chemical Synthesis and Ligand Characterization
The research involving (2E)-penta-2,4-dien-1-amine hydrochloride spans various domains, focusing primarily on its utility in chemical syntheses, ligand development, and structural characterization. Notably, the compound's applications are elucidated through studies on related chemical structures and reactions that provide insights into its potential uses and behaviors in scientific research.
Ligand Development and Coordination Chemistry : The study by A. Mcauley et al. (1989) on the reaction of pentaerythrityltetrabromide with ethylenediamine, leading to the isolation of product amines and their corresponding Ni2+ complexes, showcases the foundational work on ligand development. These complexes, characterized by nuclear magnetic resonance and mass spectroscopy, lay the groundwork for understanding complexation behaviors relevant to this compound derivatives Mcauley, Beveridge, Subramanian, & Whitcombe, 1989.
Crystal Structure Analysis : The synthesis and crystal structure analysis of new pentaborates by Guoming Wang et al. (2005), involving diethylenetriamine (DIEN) and tris(2-aminoethyl)amine (TREN), demonstrate the compound's utility in forming stable complexes with transition metals. These findings contribute to the broader understanding of this compound's potential in structural chemistry Wang, Sun, & Yang, 2005.
Hydrochlorination and Reaction Mechanisms : C. Miller's (1948) work on the use of pentachloroethane as a hydrochlorinating agent for alkaloids, resulting in high yields of hydrochloride salts, underscores the chemical's relevance in synthetic chemistry. Such methodologies could be applicable for derivatives of this compound, highlighting its potential in pharmaceutical synthesis Miller, 1948.
Catalysis and Hydrolysis Reactions : A study on base-catalyzed hydrolysis of pentaaminecobalt(III) complexes by A. Dickie et al. (2003) offers insights into catalysis mechanisms that could be relevant to this compound. Understanding these mechanisms aids in the development of catalytic processes involving similar compounds Dickie, Hockless, Willis, McKeon, & Jackson, 2003.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2E)-penta-2,4-dien-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-2-3-4-5-6;/h2-4H,1,5-6H2;1H/b4-3+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBBGTBTAGOZHL-BJILWQEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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